5-(Bromomethyl)-3-cyclopropyl-4,5-dihydro-1,2-oxazole

Description

Structural Characterization of 5-(Bromomethyl)-3-cyclopropyl-4,5-dihydro-1,2-oxazole

Molecular Architecture and IUPAC Nomenclature

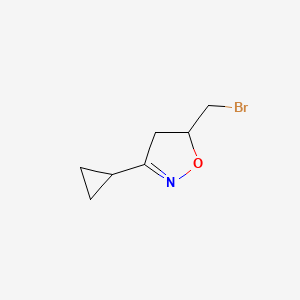

The compound’s molecular formula, C$$7$$H$${10}$$BrNO , reflects a 4,5-dihydro-1,2-oxazole core (commonly termed isoxazoline) substituted at positions 3 and 5. The IUPAC name 5-(bromomethyl)-3-cyclopropyl-4,5-dihydro-1,2-oxazole is derived systematically:

- Parent structure : 4,5-dihydro-1,2-oxazole (isoxazoline), a five-membered ring with one double bond between N1 and O2.

- Substituents : A bromomethyl group (-CH$$2$$Br) at position 5 and a cyclopropyl group (-C$$3$$H$$_5$$) at position 3.

The SMILES notation C1CC1C2=NOC(C2)CBr confirms the connectivity: the cyclopropyl group (C1CC1) attaches to N3, while the bromomethyl branch (CBr) extends from C5. The InChIKey JVNGVEPLBDGMOA-UHFFFAOYSA-N serves as a unique identifier for this stereochemistry.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | C$$7$$H$${10}$$BrNO | |

| Molecular weight | 204.07 g/mol | |

| SMILES | C1CC1C2=NOC(C2)CBr | |

| InChIKey | JVNGVEPLBDGMOA-UHFFFAOYSA-N |

Crystallographic Analysis of the Dihydrooxazole Core

While crystallographic data for this specific compound remains unpublished , insights can be extrapolated from related isoxazoline structures. For example, the Δ$$^2$$-isoxazoline analog reported in exhibits a twist conformation with puckering parameters $$q2 = 0.1522 \, \text{Å}$$ and $$\Phi2 = 149.6^\circ$$. Applied to 5-(bromomethyl)-3-cyclopropyl-4,5-dihydro-1,2-oxazole:

- The dihydrooxazole ring likely adopts a half-chair conformation , with C4 and C5 deviating from planarity due to saturation.

- The bromomethyl group at C5 introduces steric bulk, potentially distorting the ring’s planarity compared to unsubstituted isoxazolines.

Notably, the cyclopropyl substituent at N3 imposes geometric constraints. The cyclopropane’s 60° bond angles force non-tetrahedral geometry at N3, altering electron distribution across the heterocycle.

Conformational Dynamics of the Cyclopropyl Substituent

The cyclopropyl group’s rigid, planar structure profoundly influences molecular conformation:

- Steric Effects : The cyclopropane’s three-membered ring creates van der Waals interactions with adjacent atoms, restricting rotation about the N3-C3 bond.

- Electronic Effects : The strained C-C bonds in cyclopropane enhance σ-character, inducing partial double-bond behavior in the N3-C3 linkage .

Computational models predict two dominant conformers:

- Conformer A : Cyclopropyl methylene group oriented syn to the dihydrooxazole oxygen.

- Conformer B : Cyclopropyl methylene group oriented anti to the oxygen.

Interconversion between these states is hindered by an estimated energy barrier of ~8–12 kJ/mol , as inferred from analogous cyclopropyl-heterocycle systems .

Comparative Structural Analysis with Related Brominated Oxazoles

Comparative analysis highlights key distinctions between this compound and structurally related brominated oxazoles:

Table 2: Structural Comparison with Analogous Compounds

Key Observations :

- Electronic Effects : The bromine atom’s electronegativity (−3.0) increases polarization at C5 compared to methoxy (−0.6) or aryl substituents.

- Steric Profiles : The cyclopropyl group’s sp$$^3$$ hybridization creates greater steric hindrance than aryl or linear alkyl chains.

- Crystal Packing : Bromine’s polarizability may promote halogen bonding in crystalline states, absent in methoxy or hydrocarbon analogs.

Properties

IUPAC Name |

5-(bromomethyl)-3-cyclopropyl-4,5-dihydro-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrNO/c8-4-6-3-7(9-10-6)5-1-2-5/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVNGVEPLBDGMOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(C2)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-3-cyclopropyl-4,5-dihydro-1,2-oxazole typically involves the bromination of a suitable precursor. One common method is the bromination of 3-cyclopropyl-4,5-dihydro-1,2-oxazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the purification of the final product can be achieved through crystallization or chromatography, depending on the specific requirements of the application.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-3-cyclopropyl-4,5-dihydro-1,2-oxazole undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be readily substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

Reduction: Reduction reactions can be used to remove the bromine atom or to convert the oxazole ring into other heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid or aldehyde derivative.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 5-(Bromomethyl)-3-cyclopropyl-4,5-dihydro-1,2-oxazole serves as a versatile building block for synthesizing more complex molecules. Its bromomethyl group is particularly reactive, allowing it to participate in various organic transformations. The compound can be utilized in:

- Synthesis of Heterocycles : The oxazole ring can be modified to create derivatives with diverse biological activities.

- Reagents for Organic Reactions : It can act as an alkylating agent in nucleophilic substitution reactions.

Biological Research

The compound's reactivity also extends to biological applications. It can be employed to modify biomolecules, providing insights into the effects of bromomethyl groups on biological systems. Specific applications include:

- Bioconjugation : The ability to form covalent bonds with proteins and nucleic acids enables its use in bioconjugation techniques.

- Antimicrobial Studies : Preliminary studies suggest potential antimicrobial properties, warranting further investigation into its efficacy against various pathogens .

Industrial Applications

In industry, 5-(Bromomethyl)-3-cyclopropyl-4,5-dihydro-1,2-oxazole is utilized in the synthesis of specialty chemicals and agrochemicals. Its unique properties make it suitable for:

- Agrochemical Development : The compound can be explored for developing new herbicides or fungicides due to its structural characteristics.

- Material Science : It may contribute to creating materials with specific properties tailored for industrial applications.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Antimicrobial Activity :

- Bioconjugation Techniques :

- Synthesis of Novel Derivatives :

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-3-cyclopropyl-4,5-dihydro-1,2-oxazole involves its reactivity towards nucleophiles and its ability to form covalent bonds with various molecular targets. The bromomethyl group is particularly reactive, allowing the compound to act as an alkylating agent. This reactivity can be harnessed to modify proteins, nucleic acids, or other biomolecules, thereby affecting their function and activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and synthetic differences between 5-(Bromomethyl)-3-cyclopropyl-4,5-dihydro-1,2-oxazole and its analogs:

Key Findings and Implications

Substituent Effects: Cyclopropyl vs. For example, phenyl-substituted analogs are more commonly utilized in medicinal chemistry (e.g., isoxazoline derivatives with neuropharmacological activity ). Halogen Reactivity: Bromine's higher leaving-group ability compared to chlorine may enhance the utility of bromomethyl derivatives in nucleophilic substitutions. For instance, 5-(Bromomethyl)-3-phenyl-4,5-dihydro-1,2-oxazole was successfully converted to a thiol derivative (60% yield) via bromine displacement , whereas chlorinated analogs (e.g., 5-(Chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole) may require harsher conditions.

Synthetic Accessibility: The phenyl-substituted bromomethyl isoxazoline demonstrated a moderate synthetic yield (60%), suggesting feasible scalability .

Physical Properties :

- The cyclopropyl derivative’s molecular weight (204.07 Da) is intermediate among analogs, balancing lipophilicity and polarity. Bromine’s atomic mass contributes significantly compared to chlorine (e.g., 147.60 Da for the chlorinated ethyl analog) .

Biological Activity

5-(Bromomethyl)-3-cyclopropyl-4,5-dihydro-1,2-oxazole is a heterocyclic compound characterized by the presence of a bromomethyl group attached to a cyclopropyl-substituted dihydro-1,2-oxazole ring. This compound is increasingly recognized for its potential biological activities, including antibacterial and anticancer properties.

- Molecular Formula : C7H8BrNO

- Molecular Weight : 200.05 g/mol

- Structure : The compound features a unique oxazole ring that contributes to its reactivity and biological activity.

The biological activity of 5-(Bromomethyl)-3-cyclopropyl-4,5-dihydro-1,2-oxazole primarily stems from the reactivity of the bromomethyl group. This group can act as an alkylating agent, allowing the compound to form covalent bonds with nucleophiles such as proteins and nucleic acids. This mechanism is critical for its potential use in modifying biomolecules and studying their functions.

Antimicrobial Activity

Recent studies have demonstrated that oxazole derivatives exhibit significant antimicrobial properties. For example, the compound has been evaluated against various bacterial strains, showing promising results:

| Compound | MIC (µg/ml) | Bacterial Strains Tested |

|---|---|---|

| 5-(Bromomethyl)-3-cyclopropyl-4,5-dihydro-1,2-oxazole | 1.6 - 3.2 | Staphylococcus aureus, E. coli |

| Reference Drug (Ampicillin) | 0.8 - 1.6 | Staphylococcus aureus, E. coli |

The Minimum Inhibitory Concentration (MIC) values indicate that this compound has comparable efficacy to established antibiotics like ampicillin .

Anticancer Activity

In addition to its antimicrobial properties, there is growing interest in the anticancer potential of oxazole derivatives. Research indicates that compounds with oxazole scaffolds can inhibit cancer cell proliferation effectively. For instance:

- Cell Line Testing : Studies have shown that derivatives similar to 5-(Bromomethyl)-3-cyclopropyl-4,5-dihydro-1,2-oxazole exhibit IC50 values in the low micromolar range against various cancer cell lines, suggesting significant cytotoxic activity.

| Compound | IC50 (µM) | Cancer Cell Lines Tested |

|---|---|---|

| 5-(Bromomethyl)-3-cyclopropyl-4,5-dihydro-1,2-oxazole | <10 | Human glioblastoma U251 |

| Reference Drug (Doxorubicin) | <5 | Human glioblastoma U251 |

This data highlights the potential of this compound as a lead structure for developing new anticancer agents .

Case Studies

Several studies have focused on the synthesis and biological evaluation of oxazole derivatives:

- Synthesis and Evaluation of Antibacterial Activity :

-

Anticancer Potential :

- Research involving molecular dynamics simulations revealed that certain oxazoles interact with cancer-related proteins through hydrophobic contacts, suggesting a targeted mechanism of action.

- Compounds similar to 5-(Bromomethyl)-3-cyclopropyl-4,5-dihydro-1,2-oxazole were shown to induce apoptosis in cancer cells through these interactions .

Q & A

Q. What established synthetic routes exist for 5-(Bromomethyl)-3-cyclopropyl-4,5-dihydro-1,2-oxazole, and what parameters critically influence reaction yield?

Methodological Answer: Synthesis typically involves cyclopropane functionalization and bromomethylation. Key steps include:

- Cyclopropane Ring Formation : Use of palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the cyclopropyl group .

- Bromomethylation : Reaction with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in inert solvents like THF .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .

Q. Critical Parameters :

| Factor | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 0.1–0.3 equiv. | Higher loading reduces side reactions |

| Temperature | 55–65°C | Ensures complete cyclization |

| Reaction Time | 6–8 hours | Shorter durations lead to incomplete conversion |

| Solvent Purity | Dry THF/Et₃N | Moisture degrades intermediates |

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

- Spectroscopic Characterization :

- Elemental Analysis : Validate purity (>95%) by matching experimental vs. theoretical C/H/N/Br values (e.g., C: 37.53%, H: 4.21%, Br: 41.65%) .

- Mass Spectrometry (HRMS) : Exact mass confirmation (calc. m/z 192.05 for [M+H]⁺) .

Advanced Research Questions

Q. How can reaction intermediates and mechanistic pathways be systematically analyzed during synthesis?

Methodological Answer:

- In Situ Monitoring : Use thin-layer chromatography (TLC) or GC-MS to track intermediates (e.g., cyclopropane precursors, brominated byproducts) .

- Isotopic Labeling : Introduce ¹³C or ²H isotopes at the cyclopropane or bromomethyl group to trace reaction pathways via NMR .

- Computational Modeling : Employ DFT calculations (e.g., Gaussian 16) to simulate transition states and activation energies for bromomethylation steps .

Q. What experimental designs are recommended to assess environmental degradation pathways under varying conditions?

Methodological Answer: Adopt the framework from Project INCHEMBIOL :

Q. How can computational models predict the compound’s reactivity in novel synthetic or biological contexts?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Study solvation effects and ligand-protein interactions (e.g., with CYP450 enzymes) using AMBER or GROMACS .

- Docking Studies : Predict binding affinity to biological targets (e.g., cyclooxygenase) via AutoDock Vina .

- QSAR Modeling : Corrogate substituent effects (e.g., cyclopropyl vs. ethyl groups) on reactivity using descriptors like Hammett constants .

Data Contradictions and Resolution

- Synthesis Yield Discrepancies : Variations in catalyst purity (e.g., Pd(PPh₃)₄ vs. PdCl₂) may explain conflicting yields. Standardize catalyst sources and pre-activation protocols .

- Spectroscopic Variability : Discrepancies in NMR shifts may arise from solvent polarity (DMSO vs. CDCl₃). Always report solvent and temperature conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.